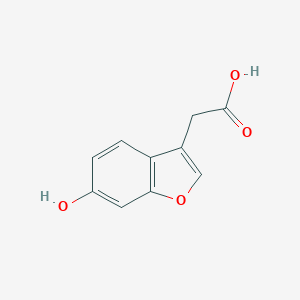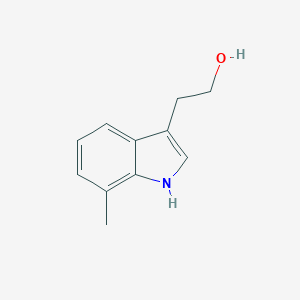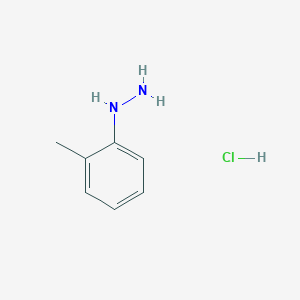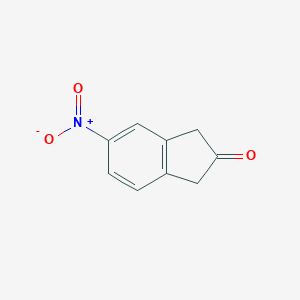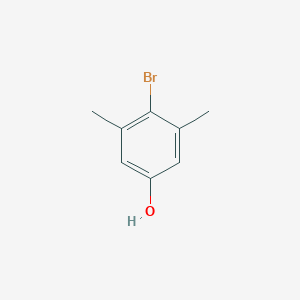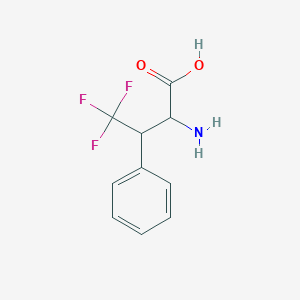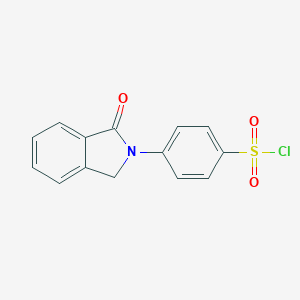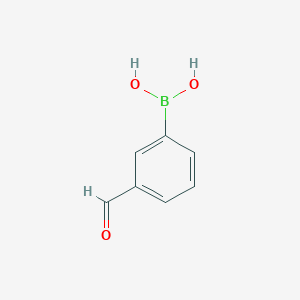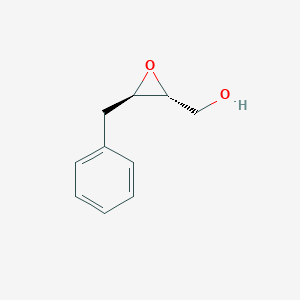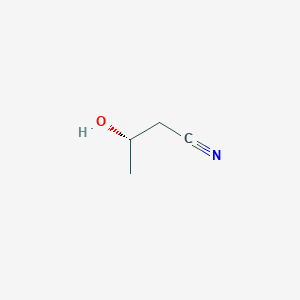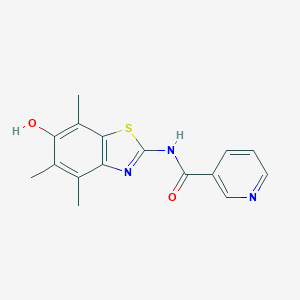
3-Pyridinecarboxamide,n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- is a compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyridinecarboxamide and benzothiazole, which are known to possess various biological and pharmacological properties.
作用机制
The mechanism of action of 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant genes.
生化和生理效应
The biochemical and physiological effects of 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- have been studied extensively. The compound has been shown to possess antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of various diseases. It has also been shown to have antibacterial effects, which make it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
One of the advantages of using 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. The compound has been shown to possess antioxidant, anti-inflammatory, and antibacterial properties, which make it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which makes it difficult to administer in vivo.
未来方向
There are several future directions for the study of 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-. One of the future directions is the development of new drugs based on this compound for the treatment of various diseases. Another future direction is the study of the compound's mechanism of action in more detail to better understand its biological effects. Additionally, the compound's potential as an antibacterial agent should be further explored. Finally, the development of new methods for synthesizing this compound should be investigated to improve its yield and purity.
Conclusion
In conclusion, 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- is a compound that has potential applications in various fields due to its antioxidant, anti-inflammatory, and antibacterial properties. The compound's mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in the body. The compound's potential as a therapeutic agent for the treatment of various diseases should be further explored, and new methods for synthesizing this compound should be investigated to improve its yield and purity.
合成方法
The synthesis of 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- can be achieved through several methods. One of the most common methods is the reaction of 2-aminobenzothiazole and 3-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-.
科学研究应用
3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- has been studied extensively for its potential applications in various fields. The compound has been found to possess antioxidant, anti-inflammatory, and antibacterial properties. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
CAS 编号 |
120164-63-8 |
|---|---|
产品名称 |
3-Pyridinecarboxamide,n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- |
分子式 |
C16H15N3O2S |
分子量 |
313.4 g/mol |
IUPAC 名称 |
N-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H15N3O2S/c1-8-9(2)13(20)10(3)14-12(8)18-16(22-14)19-15(21)11-5-4-6-17-7-11/h4-7,20H,1-3H3,(H,18,19,21) |
InChI 键 |
OOAJMDZREMTNOP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CN=CC=C3)C)O)C |
规范 SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CN=CC=C3)C)O)C |
同义词 |
3-Pyridinecarboxamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



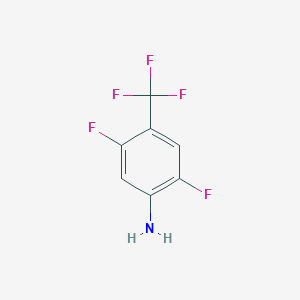
![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)
